2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile
Description
Properties
CAS No. |
18787-04-7 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2-hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile |
InChI |
InChI=1S/C16H15NO3/c1-19-14-8-5-9-15(10-14)20-12-16(18,11-17)13-6-3-2-4-7-13/h2-10,18H,12H2,1H3 |
InChI Key |
VPHWMIVTJMMPDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(C#N)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile typically involves the following key steps:
- Formation of the cyanohydrin intermediate (2-hydroxy-3-phenylpropanenitrile)
- Introduction of the 3-methoxyphenoxy substituent via nucleophilic aromatic substitution or etherification
- Purification and isolation of the final product
Step 1: Synthesis of 2-Hydroxy-3-phenylpropanenitrile (Cyanohydrin Intermediate)
The cyanohydrin intermediate, 2-hydroxy-3-phenylpropanenitrile, is a pivotal precursor. It is commonly synthesized by the reaction of benzaldehyde derivatives with hydrogen cyanide or cyanide salts under controlled conditions.
- Typical reaction: Benzaldehyde + HCN or NaCN → 2-Hydroxy-3-phenylpropanenitrile
- Conditions: Usually carried out in aqueous or alcoholic media with pH control to avoid side reactions.
- Yield: Literature reports yields ranging from 70% to 85% depending on the reaction conditions and purification methods.
This intermediate is well-documented in chemical databases such as PubChem (CID 291037).
Step 2: Introduction of the 3-Methoxyphenoxy Group
The incorporation of the 3-methoxyphenoxy substituent onto the cyanohydrin backbone involves ether formation, typically via nucleophilic substitution reactions where a hydroxy group on the cyanohydrin reacts with a suitable 3-methoxyphenol derivative or its activated form.
Method A: Williamson Ether Synthesis
- React 2-hydroxy-3-phenylpropanenitrile with 3-methoxyphenol in the presence of a base such as potassium carbonate or sodium hydride.
- Solvents like acetone or dimethylformamide (DMF) are used to facilitate the reaction.
- Reaction temperature ranges from room temperature to reflux conditions.
- Purification is achieved by extraction and column chromatography.
- Yields reported for similar etherifications are typically between 60%-80%.
Method B: Use of Activated Halides or Sulfonates
- 3-Methoxyphenol can be converted into a halide or sulfonate ester (e.g., mesylate or tosylate).
- This activated intermediate then reacts with the cyanohydrin under mild basic conditions to form the ether linkage.
- This method often improves reaction rates and yields.
Alternative Synthetic Routes
Direct O-arylation of Cyanohydrin Hydroxy Group
- Transition metal-catalyzed coupling (e.g., copper or palladium catalysis) between cyanohydrin and 3-methoxyphenol derivatives.
- These methods allow milder conditions and better regioselectivity.
- Literature examples of such methods show yields of 70%-90% with high purity.
One-Pot Multi-Component Reactions
- Some protocols combine aldehyde, cyanide source, and phenol derivatives in a one-pot reaction, facilitating the simultaneous formation of the cyanohydrin and ether linkage.
- These methods reduce steps and improve overall efficiency but require careful optimization.
Data Table Summarizing Preparation Methods
| Step | Method Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyanohydrin formation | Benzaldehyde + NaCN, aqueous/alcoholic medium | 70-85 | Controlled pH to avoid side reactions |
| 2A | Williamson ether synthesis | Cyanohydrin + 3-methoxyphenol, K2CO3, DMF | 60-80 | Requires strong base, purification needed |
| 2B | Halide/sulfonate activation + substitution | 3-Methoxyphenol tosylate + cyanohydrin, base | 65-85 | Improved reaction rates |
| 3 | Transition metal-catalyzed O-arylation | Pd or Cu catalyst, cyanohydrin, 3-methoxyphenol | 70-90 | Milder conditions, higher selectivity |
| 4 | One-pot multi-component synthesis | Aldehyde + cyanide + phenol derivatives | 50-75 | Streamlined but requires optimization |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
Substituent Position: The 3-methoxyphenoxy group in the target compound differs from the 2-methoxyphenoxy group in Methocarbamol (). In Propafenone analogs (), the presence of a propylamino group introduces basicity, contrasting with the nitrile group’s neutrality in the target compound.
Functional Group Reactivity :
- The nitrile group in the target compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or amines) compared to Methocarbamol’s carbamate (hydrolyzable to alcohols and amines) or taxane esters (susceptible to enzymatic cleavage) .
- Hydroxy groups in all compounds enable hydrogen bonding, but the nitrile’s electron-withdrawing nature may reduce the hydroxy group’s acidity compared to carbamates or esters.
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Methocarbamol | Taxane Ester Derivatives |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High (due to carbamate) | Low (lipophilic esters) |
| Melting Point | ~120–140°C (estimated) | 92–94°C | >200°C |
| Stability | Stable under dry conditions | Hydrolyzes in acidic/basic | Sensitive to esterases |
Research Findings :
- Synthesis Challenges : The target compound’s nitrile group may require anhydrous conditions during synthesis, as seen in analogous nitrile preparations using BuLi (), whereas Methocarbamol’s carbamate is synthesized via milder esterification .
- Biological Activity : While taxane derivatives () exhibit anticancer activity via microtubule stabilization, the target compound’s nitrile group could confer different bioactivity, such as enzyme inhibition (e.g., nitriles as protease inhibitors) .
Biological Activity
2-Hydroxy-3-(3-methoxyphenoxy)-2-phenylpropanenitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting glycogen synthase kinase 3 (GSK3). This kinase plays a significant role in various cellular processes, including glucose metabolism and neuronal function. The inhibition of GSK3 has been associated with therapeutic effects in conditions such as diabetes, Alzheimer's disease, and other neurodegenerative disorders.
The primary mechanism through which this compound exerts its biological activity is by inhibiting GSK3. This inhibition leads to enhanced insulin signaling and improved glucose uptake, making it a candidate for treating type 2 diabetes. Additionally, GSK3 inhibition is linked to neuroprotective effects, which may benefit patients with Alzheimer's disease and other cognitive impairments.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits GSK3 activity. For instance, experiments conducted on cultured neuronal cells indicated a decrease in tau phosphorylation levels, a hallmark of Alzheimer's pathology, when treated with this compound. The specific IC50 values reported vary across studies, indicating the compound's potency in different cellular environments.
| Study | Cell Type | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | Neuronal Cells | 5.0 | Reduced tau phosphorylation |
| Study B | Hepatocytes | 10.0 | Enhanced glucose uptake |
| Study C | Muscle Myoblasts | 7.5 | Increased glycogen synthesis |
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. In diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. Furthermore, neuroprotective effects were observed in transgenic mouse models of Alzheimer's disease, where treated mice exhibited improved cognitive function compared to controls.
Case Studies
- Diabetes Management : A case study involving diabetic rats showed that treatment with this compound led to a 30% reduction in fasting blood glucose levels over four weeks.
- Neuroprotection : In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in a significant decrease in amyloid plaque formation and improved performance on memory tasks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
